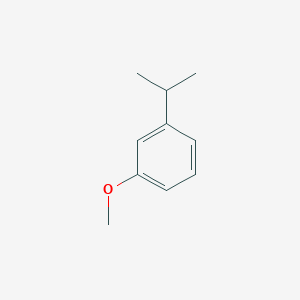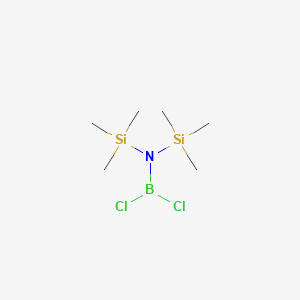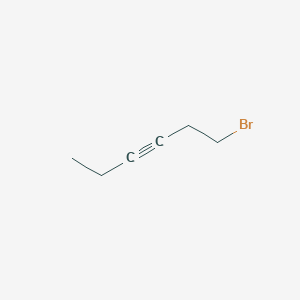
2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)-
Descripción general
Descripción
2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)- is an organic compound commonly used in scientific research. It is also known as ethyl 2,4-dimethyl-2-pentenoate . This colorless liquid possesses a fruity odor .
Synthesis Analysis
The synthesis of this compound involves the esterification of 2,4-dimethyl-2-pentenoic acid with ethanol . The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid . The resulting product is the ethyl ester of 2,4-dimethyl-2-pentenoic acid .
Molecular Structure Analysis
The molecular formula of ethyl (2E)-2,4-dimethyl-2-pentenoate is C9H16O2 . Its structure consists of a five-carbon chain with a double bond between the second and third carbon atoms. The ester group is attached to the third carbon, and the methyl groups are positioned at the second and fourth carbons .
Physical And Chemical Properties Analysis
Propiedades
Número CAS |
21016-46-6 |
|---|---|
Nombre del producto |
2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)- |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
ethyl (E)-2,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-11-9(10)8(4)6-7(2)3/h6-7H,5H2,1-4H3/b8-6+ |
Clave InChI |
AAYYTNPAPOADFH-SOFGYWHQSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C(C)C)/C |
SMILES |
CCOC(=O)C(=CC(C)C)C |
SMILES canónico |
CCOC(=O)C(=CC(C)C)C |
Otros números CAS |
21016-46-6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

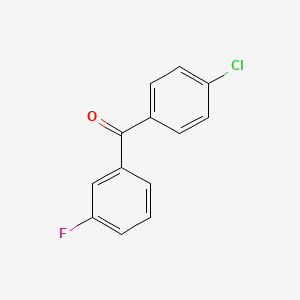
![N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine](/img/structure/B1600687.png)
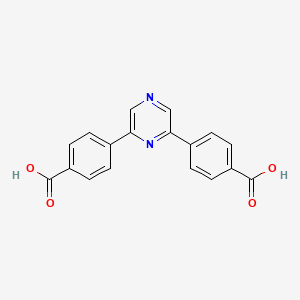
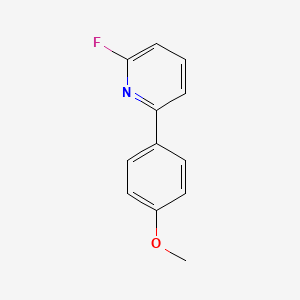
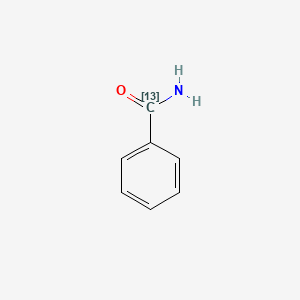
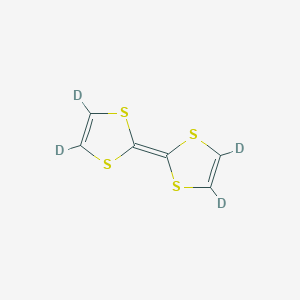
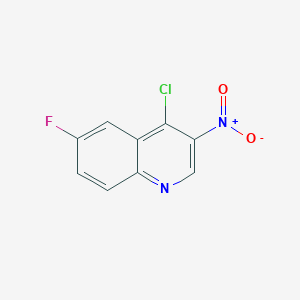
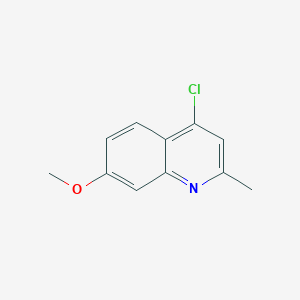
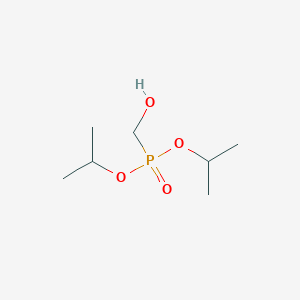
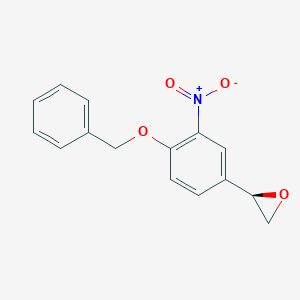
![3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B1600702.png)
